Regioisomeric Specificity: Pyrido[3,2-f] vs. Pyrido[2,3-f]quinoxaline Scaffold Drives Divergent Biological Activity Outcomes
The pyrido[3,2-f]quinoxaline regioisomer employed in antimalarial and neurodegenerative programs is structurally distinct from the pyrido[2,3-f]quinoxaline isomer synthesized by Saloň et al. [1]. When the [2,3-f] isomer series was tested for antibacterial activity, all tested nucleophilic substitution products showed no antibacterial activity [1]. This negative result for the [2,3-f] regioisomer contrasts with the therapeutically pursued [3,2-f] scaffold, underscoring that the nitrogen position in the fused pyridine ring is a determinant of biological activity and that the regioisomers are not functionally interchangeable.
| Evidence Dimension | Anti-bacterial activity (presence/absence) |
|---|---|
| Target Compound Data | 2,3-Diphenylpyrido[3,2-f]quinoxaline scaffold pursued in antimalarial and neurodegenerative programs [2][3] |
| Comparator Or Baseline | 2,3-Diphenyl-pyrido[2,3-f]quinoxaline and its nucleophilic substitution derivatives |
| Quantified Difference | All tested [2,3-f] derivatives showed no antibacterial activity [1]; the [3,2-f] scaffold is pursued for distinct therapeutic indications |
| Conditions | Standard antibacterial susceptibility testing (Saloň et al., 2004) |
Why This Matters
Procurement of the correct regioisomer is critical; the [2,3-f] isomer is inactive in the antibacterial context, and substitution of one regioisomer for the other invalidates structure-activity relationships established for the [3,2-f] scaffold.
- [1] Saloň, J., Milata, V., Chudík, M., Prónayová, N., Leško, J., Seman, M., & Belicová, A. (2004). Synthesis, Properties, and Reactions of 5-Substituted Derivatives of 2,3-Diphenylquinoxaline. Monatshefte für Chemie, 135, 283–291. View Source
- [2] Chandra Shekhar, A., Shanthan Rao, P., Narsaiah, B., Allanki, A. D., & Sijwali, P. S. (2014). Emergence of pyrido quinoxalines as new family of antimalarial agents. European Journal of Medicinal Chemistry, 77, 280–287. View Source
- [3] EP3359538B1 – Derivatives of 1,4,8-triazaphenanthrene for the treatment of neurodegenerative diseases. European Patent Office, 2016. View Source
